4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
Description
4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thiazole ring, and a dichlorobenzylidene moiety, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C22H22Cl2N4O3S2 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H22Cl2N4O3S2/c1-14-11-28(12-15(2)31-14)33(29,30)19-5-3-4-16(8-19)21-13-32-22(26-21)27-25-10-17-6-7-18(23)9-20(17)24/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)/b25-10+ |
InChI Key |
QMKFEVHPMXWHBC-KIBLKLHPSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves multiple steps, including the formation of the thiazole ring, the sulfonylation of the phenyl group, and the final coupling with the morpholine ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and high throughput. Additionally, purification steps such as crystallization or chromatography are essential to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl azides: These compounds share the sulfonyl group and have similar reactivity in certain chemical reactions.
β-Keto sulfones: These compounds also contain a sulfonyl group and are used in similar synthetic applications.
Uniqueness
What sets 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine apart is its unique combination of structural features, including the morpholine and thiazole rings, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
